![molecular formula C21H44O8 B1495605 2-[2,3-Bis(2-hydroxyethoxy)propoxy]ethanol;dodecanoic acid CAS No. 57107-95-6](/img/structure/B1495605.png)
2-[2,3-Bis(2-hydroxyethoxy)propoxy]ethanol;dodecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Poly(oxy-1,2-ethanediyl), alpha,alpha’,alpha’'-1,2,3-propanetriyltris(omega-hydroxy-, dodecanoate) is a complex polymeric compound known for its versatile applications in various fields. This compound is characterized by its unique structure, which includes multiple ethylene oxide units and dodecanoate groups, making it a valuable component in industrial and scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl), alpha,alpha’,alpha’'-1,2,3-propanetriyltris(omega-hydroxy-, dodecanoate) typically involves the polymerization of ethylene oxide with a triol initiator, followed by esterification with dodecanoic acid. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the polymerization and esterification reactions.
Catalysts: Acidic or basic catalysts to accelerate the reactions.
Solvents: Organic solvents such as toluene or dichloromethane to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Feedstock Preparation: Purification of ethylene oxide and triol initiators.
Polymerization: Controlled addition of ethylene oxide to the triol initiator in the presence of a catalyst.
Esterification: Reaction of the resulting polymer with dodecanoic acid to form the final product.
Purification: Removal of unreacted materials and by-products through distillation or filtration.
化学反应分析
Types of Reactions
Poly(oxy-1,2-ethanediyl), alpha,alpha’,alpha’'-1,2,3-propanetriyltris(omega-hydroxy-, dodecanoate) undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form peroxides or other oxidized derivatives.
Reduction: Reaction with reducing agents to break down the polymer chains.
Substitution: Replacement of hydroxyl groups with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Peroxides, aldehydes, and carboxylic acids.
Reduction Products: Shorter polymer chains, alcohols.
Substitution Products: Ethers, esters, and amides.
科学研究应用
Poly(oxy-1,2-ethanediyl), alpha,alpha’,alpha’'-1,2,3-propanetriyltris(omega-hydroxy-, dodecanoate) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceutical excipients and controlled-release drug delivery systems.
Industry: Applied in the production of cosmetics, personal care products, and lubricants.
作用机制
The mechanism of action of Poly(oxy-1,2-ethanediyl), alpha,alpha’,alpha’'-1,2,3-propanetriyltris(omega-hydroxy-, dodecanoate) involves its ability to interact with various molecular targets and pathways:
Surfactant Properties: The compound reduces surface tension, allowing it to stabilize emulsions and enhance the solubility of hydrophobic compounds.
Biocompatibility: Its structure allows for minimal toxicity and immunogenicity, making it suitable for biomedical applications.
Controlled Release: The polymer matrix can encapsulate active ingredients and release them in a controlled manner over time.
相似化合物的比较
Poly(oxy-1,2-ethanediyl), alpha,alpha’,alpha’'-1,2,3-propanetriyltris(omega-hydroxy-, dodecanoate) can be compared with other similar compounds such as:
Polyethylene Glycol (PEG): Similar in structure but lacks the dodecanoate groups, making it less hydrophobic.
Polypropylene Glycol (PPG): Contains propylene oxide units instead of ethylene oxide, resulting in different physical properties.
Polysorbates: Similar surfactant properties but with different ester groups, affecting their solubility and emulsifying capabilities.
These comparisons highlight the unique properties of Poly(oxy-1,2-ethanediyl), alpha,alpha’,alpha’'-1,2,3-propanetriyltris(omega-hydroxy-, dodecanoate), particularly its balance of hydrophilic and hydrophobic characteristics, making it a versatile compound in various applications.
属性
CAS 编号 |
57107-95-6 |
|---|---|
分子式 |
C21H44O8 |
分子量 |
424.6 g/mol |
IUPAC 名称 |
2-[2,3-bis(2-hydroxyethoxy)propoxy]ethanol;dodecanoic acid |
InChI |
InChI=1S/C12H24O2.C9H20O6/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;10-1-4-13-7-9(15-6-3-12)8-14-5-2-11/h2-11H2,1H3,(H,13,14);9-12H,1-8H2 |
InChI 键 |
DKWXCDCBSHDIJN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)O.C(COCC(COCCO)OCCO)O |
规范 SMILES |
CCCCCCCCCCCC(=O)O.C(COCC(COCCO)OCCO)O |
| 57107-95-6 | |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



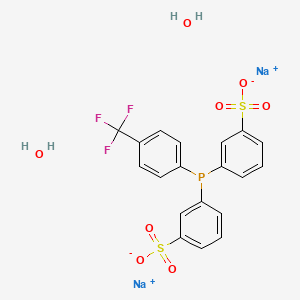
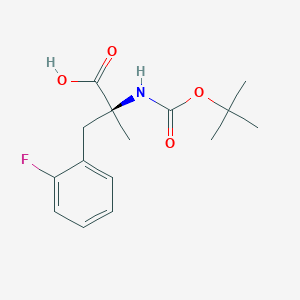
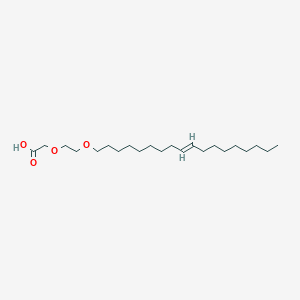
![(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1495550.png)
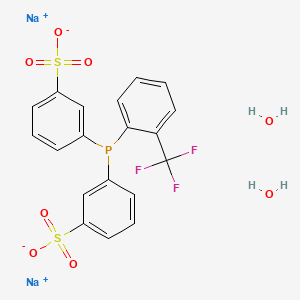
![(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B1495554.png)
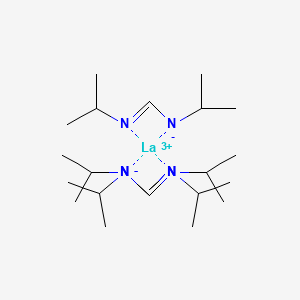
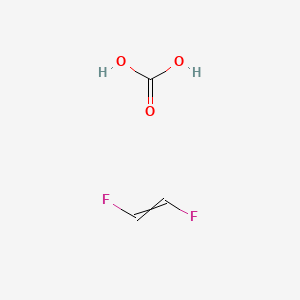
![4H,5H,6H,7H-Pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1495565.png)
![[4-[(1E,4E)-5-(4-Acetyloxyphenyl)-3-oxopenta-1,4-dienyl]phenyl] acetate;palladium](/img/structure/B1495573.png)



